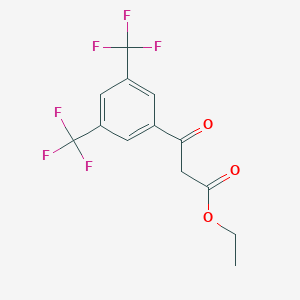

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate and related compounds involves several key reactions, including 1,3-dipolar cycloadditions and Reformatsky-type reactions. For instance, ethyl 2-diazo-3,3,3-trifluoropropanoate has been used with alkynes to produce CF3-substituted pyrazoles through 1,3-dipolar cycloadditions, showcasing a method to incorporate the trifluoromethyl group into complex molecules (Gladow, Doniz‐Kettenmann, & Reissig, 2014). Additionally, benzyl trifluoromethyl ketone and ethyl bromoacetate have been employed in a Reformatsky-type reaction to produce intermediates for further chemical modifications (Coe, Markou, & Tatlow, 1997).

Molecular Structure Analysis

Polymorphism in related chemical entities has been studied using spectroscopic and diffractometric techniques, highlighting the complexity in characterizing such compounds. Two polymorphic forms of a related compound were distinguished by minor differences in their capillary powder X-ray diffraction patterns, emphasizing the nuanced structural differences that can exist within closely related chemical structures (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Reactions and Properties

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate's reactivity has been explored in various chemical reactions. For example, its derivatives have been utilized in cycloaddition reactions and as intermediates in synthesizing complex molecular structures, demonstrating the compound's versatile reactivity and utility in organic synthesis. The formation of cyclopropene derivatives at high temperatures and the use of trifluoromethyl groups in creating diverse molecular architectures are notable (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Physical Properties Analysis

The physical properties of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate and related compounds have been characterized through various analytical techniques. Studies involving solid-state nuclear magnetic resonance (SSNMR) and diffractometric analysis provide insights into the compound's structure and stability, which are crucial for understanding its behavior in different environments (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, such as its reactivity in organic synthesis and its ability to undergo various chemical transformations, have been detailed through reactions with olefins, dienes, and acetylenes. These studies illustrate the compound's functionality in synthesizing novel materials and its potential applications in organic chemistry (Caddy, Green, O'Brien, Smart, & Woodward, 1980).

Aplicaciones Científicas De Investigación

1. Synthesis of Pyrazole Derivatives

- Application Summary: This compound is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .

- Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

2. Transmembrane Fluoride Anion Transport

- Application Summary: The compound is used in the creation of a molecule that displays excellent fluoride anion transport activity across artificial lipid bilayers .

- Methods of Application: The compound is used to create a molecule that can transport fluoride anions across artificial lipid bilayers .

- Results: The molecule shows high fluoride over chloride ion selectivity, with an EC50 = 2.15 μM (at 450 s in EYPC vesicle) .

3. H-Bond Catalysts

- Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts .

4. Chemical Derivatization of Amino-Functionalized Model Surfaces

- Application Summary: This compound is used in the chemical derivatization of amino-functionalized model surfaces .

5. Catalyst Development

- Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used in the development of catalysts . It’s used extensively in promoting organic transformations .

6. Solvent Extraction of Cations

Propiedades

IUPAC Name |

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRYPSPFMRZTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381914 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate | |

CAS RN |

175278-02-1 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)

![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)